molecular formula C12H14INO B1400584 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine CAS No. 1228778-19-5

1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine

Cat. No.: B1400584
CAS No.: 1228778-19-5
M. Wt: 315.15 g/mol
InChI Key: HBQMCKIVMYXBSM-UHFFFAOYSA-N
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Description

1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a 5-iodo-2-methylphenyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine typically involves the reaction of 5-iodo-2-methylbenzoic acid with pyrrolidine in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids: Used in Suzuki-Miyaura coupling.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed:

    Substituted Pyrrolidines: Formed through substitution reactions.

    Carbonyl Derivatives: Formed through oxidation.

    Alcohols: Formed through reduction.

Scientific Research Applications

1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for receptors. The presence of the iodine atom and the carbonyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 1-[(5-Fluoro-2-methylphenyl)carbonyl]pyrrolidine
  • 1-[(5-Chloro-2-methylphenyl)carbonyl]pyrrolidine
  • 1-[(5-Bromo-2-methylphenyl)carbonyl]pyrrolidine

Comparison: 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its fluoro, chloro, and bromo analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

(5-iodo-2-methylphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO/c1-9-4-5-10(13)8-11(9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQMCKIVMYXBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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